(6-Amino-2-methylpyrimidin-4-yl)methanol
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Overview
Description
(6-Amino-2-methylpyrimidin-4-yl)methanol is a chemical compound with the molecular formula C6H9N3O. It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are widely recognized for their diverse biological activities and applications in various fields, including medicinal chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Amino-2-methylpyrimidin-4-yl)methanol typically involves the reaction of 2-methylpyrimidine-4,6-diamine with formaldehyde under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(6-Amino-2-methylpyrimidin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include substituted pyrimidine derivatives, which have significant applications in medicinal chemistry and pharmaceuticals .
Scientific Research Applications
(6-Amino-2-methylpyrimidin-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is used in the study of enzyme inhibitors and nucleic acid analogs.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (6-Amino-2-methylpyrimidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with nucleic acids, affecting their replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-hydroxy-6-methylpyrimidine: This compound has similar structural features but differs in its functional groups.
2-Amino-4-methylpyrimidine: Another similar compound with a different substitution pattern on the pyrimidine ring.
Uniqueness
(6-Amino-2-methylpyrimidin-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound in the field of chemistry and pharmaceuticals .
Properties
IUPAC Name |
(6-amino-2-methylpyrimidin-4-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-4-8-5(3-10)2-6(7)9-4/h2,10H,3H2,1H3,(H2,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWHLZNMTVWOPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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